molecular formula C11H14N2O4 B3052055 2-(Dimethylamino)ethyl 4-nitrobenzoate CAS No. 38152-22-6

2-(Dimethylamino)ethyl 4-nitrobenzoate

Cat. No.: B3052055
CAS No.: 38152-22-6
M. Wt: 238.24 g/mol
InChI Key: RRBKMLUDXQSRPO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 4-nitrobenzoate (CAS 38152-22-6) is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol. This ester derivative of 4-nitrobenzoic acid is characterized by a melting point of 58-59 °C and is a solid at room temperature . Its structure integrates a nitroaromatic moiety and a basic dimethylaminoethyl side chain, making it a valuable building block in organic and medicinal chemistry research. The primary research application of this compound is as a versatile synthetic intermediate. Literature indicates its specific relevance in the synthesis of local anesthetics of the aminoester series, such as procaine and its structural analogs . In these multi-step synthetic routes, the nitro group of this intermediate can be selectively reduced to an amino group, a critical transformation for producing the final active pharmaceutical ingredient (API) . This makes it a crucial precursor for researchers developing new compounds or studying structure-activity relationships in this drug class. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols when handling this compound.

Properties

CAS No.

38152-22-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-nitrobenzoate

InChI

InChI=1S/C11H14N2O4/c1-12(2)7-8-17-11(14)9-3-5-10(6-4-9)13(15)16/h3-6H,7-8H2,1-2H3

InChI Key

RRBKMLUDXQSRPO-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-Nitrobenzoate Derivatives

Key differences include:

  • Reactivity: The absence of the dimethylamino group reduces its electron-donating capacity, resulting in lower solubility in polar solvents and slower reaction kinetics in polymerization compared to 2-(dimethylamino)ethyl 4-nitrobenzoate .
  • Applications: Primarily used as a standard ester in synthetic chemistry, whereas the dimethylamino derivative enhances resin cure rates due to its amine-assisted initiation properties .

This electron-donating group reduces electrophilicity, making it less reactive in free-radical polymerization but more effective in redox-initiated systems .

Amino-Substituted Analogs

2-(Diethylamino)ethyl 4-aminobenzoate (CAS: 59-46-1, C₁₃H₂₀N₂O₂) features a diethylamino group and an amino substituent. Key distinctions:

  • Electronic Effects: The amino group (-NH₂) is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This reduces electrophilic reactivity but improves stability in acidic conditions .
  • Biological Activity: Amino-substituted analogs are often explored in pharmaceuticals, whereas nitro derivatives are more common in materials science .

Methacrylate Derivatives

Research shows:

  • Polymerization Efficiency: In resin cements, 2-(dimethylamino)ethyl 4-nitrobenzoate achieves a higher degree of conversion than methacrylate analogs due to enhanced electron-deficient character from the nitro group .
  • Physical Properties : Resins containing nitrobenzoate derivatives exhibit superior mechanical strength and lower water sorption compared to methacrylate-based systems .

Research Findings and Implications

  • Reactivity in Resins: 2-(Dimethylamino)ethyl 4-nitrobenzoate outperforms methacrylate analogs in resin cements, achieving a 15–20% higher degree of conversion due to synergistic effects between the nitro group and dimethylamino moiety .
  • Solubility: The dimethylamino group enhances solubility in polar solvents, facilitating its use in aqueous resin systems compared to non-amine-containing esters .
  • Toxicity : Nitro-substituted compounds require careful handling, as evidenced by safety data sheets highlighting respiratory and dermal hazards .

Preparation Methods

Acid-Catalyzed Direct Esterification

The direct esterification of 4-nitrobenzoic acid with 2-(dimethylamino)ethanol represents the most straightforward synthetic route. This method typically employs concentrated sulfuric acid as a catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity. The reaction proceeds under reflux conditions (110–130°C) for 12–24 hours, with water removal via azeotropic distillation using toluene or benzene. However, this approach suffers from drawbacks such as prolonged reaction times, corrosion risks, and moderate yields (50–65%) due to equilibrium limitations.

Solvent-Free Catalytic Esterification

Recent advancements emphasize solvent-free conditions to improve atom economy. For instance, hydrogen forms of natural zeolites (e.g., H-MOR, H-HEU-M) with ultradispersed crystallites (290–480 nm) have been employed as solid acid catalysts. Under argon at 80°C, these zeolites promote esterification by providing Brønsted acid sites while avoiding solvent waste. When combined with microwave irradiation (2450 MHz, 300 W), conversion rates of 4-nitrobenzoic acid reach 70%, yielding 67% of the target ester. The synergy between microwave-induced thermal effects and zeolite porosity accelerates molecular collisions, reducing reaction times to 2–4 hours.

Acid Chloride Intermediate Route

Synthesis of 4-Nitrobenzoyl Chloride

Activation of 4-nitrobenzoic acid via conversion to its acid chloride is a pivotal step in this method. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane at 0–5°C generates 4-nitrobenzoyl chloride, which is subsequently reacted with 2-(dimethylamino)ethanol. This two-step process avoids equilibrium constraints, achieving yields of 75–85% after purification by recrystallization from ethanol.

Esterification with 2-(Dimethylamino)ethanol

The nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2-(dimethylamino)ethanol is conducted in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl. Reactions proceed at room temperature for 1–2 hours, with minimal side products. This method’s efficiency is attributed to the high electrophilicity of the acid chloride, which ensures rapid ester formation.

Advanced Catalytic and Irradiation Techniques

Ultrasonication-Assisted Esterification

Ultrasound irradiation (37 kHz, 330 W) enhances mass transfer and catalyst activation in solvent-free systems. When applied to the zeolite-catalyzed reaction, ultrasonication reduces crystallite size to 290–480 nm, increasing surface area and active site accessibility. This method achieves 65% conversion of 4-nitrobenzoic acid within 2 hours, demonstrating superior kinetics compared to conventional heating.

Microwave-Enhanced Synthesis

Microwave irradiation (2450 MHz, 300 W) offers rapid and uniform heating, particularly effective in polar reaction mixtures. A study using H-HEU-M zeolite under microwaves reported a 67% yield of ethyl 4-nitrobenzoate, a model compound, suggesting analogous applicability to 2-(dimethylamino)ethyl derivatives. The non-thermal effects of microwaves, including dipole polarization, further accelerate reaction rates by 3–4 fold.

Comparative Analysis of Preparation Methods

The table below synthesizes data from analogous esterification studies to extrapolate optimal conditions for 2-(dimethylamino)ethyl 4-nitrobenzoate:

Method Catalyst Temperature (°C) Time (h) Yield (%) Key Advantages
Acid-Catalyzed H₂SO₄ 110–130 12–24 50–65 Simplicity, low cost
Zeolite/Microwave H-HEU-M 80 2 ~67* Solvent-free, energy-efficient
Acid Chloride Route None (Pyridine) 25 1–2 75–85 High yield, minimal byproducts
Ultrasonication H-MOR 80 2 ~65* Rapid kinetics, enhanced dispersion

*Extrapolated from ethyl 4-nitrobenzoate data.

Purification and Characterization

Workup Procedures

Post-reaction mixtures are filtered to remove catalysts, followed by liquid-liquid extraction with ethyl acetate. Neutralization with 15% sodium bicarbonate converts unreacted acid to its water-soluble salt, isolating the ester in the organic phase. Column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization from ethanol yields pure product.

Spectroscopic Validation

  • FTIR : Peaks at 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1250 cm⁻¹ (C-O ester) confirm functionality.
  • ¹H NMR : Signals at δ 8.3–8.5 ppm (aromatic protons), δ 4.5–4.7 ppm (–OCH₂–), and δ 2.3–2.5 ppm (N(CH₃)₂) validate the structure.
  • GC/MS : Molecular ion peak at m/z 238.24 aligns with the molecular weight.

Challenges and Optimization Strategies

Byproduct Formation

Dimethylamino group oxidation is mitigated by inert atmospheres (argon or nitrogen). Side esters from alcohol dimerization are suppressed using excess 4-nitrobenzoic acid (1.5:1 molar ratio).

Catalyst Recyclability

Zeolites like H-MOR retain 90% activity after three cycles, as ultrasonication regenerates active sites by removing adsorbed impurities.

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